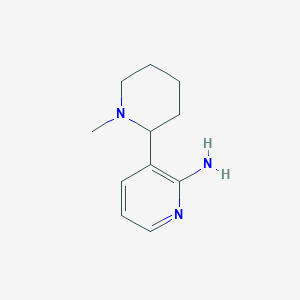

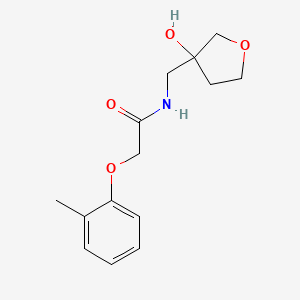

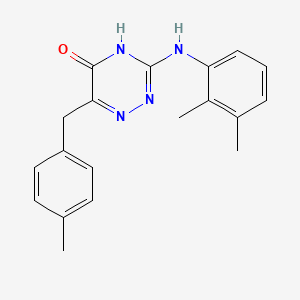

N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(o-tolyloxy)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(o-tolyloxy)acetamide, also known as THFA, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. THFA is a synthetic compound that is commonly used in laboratory experiments to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

科学的研究の応用

Chemical Synthesis and Structural Analysis

Cyclic Analogues of β-Adrenergic Blocking Agents : Research has explored the synthesis of cyclic analogues like N-(6-Bromo-4-oxochroman-3-yl)acetamide, which can be hydrolysed to yield various analogues. This study contributes to understanding the synthesis and structural properties of compounds similar to N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(o-tolyloxy)acetamide (Lap & Williams, 1976).

Gas Chromatography-Mass Spectrometric Identification : Partially methylated aminosugars derived from glycolipids have been studied, involving N-substituted acetamides. This method is applicable in analyzing aminosugar linkages, providing insights into the study of compounds similar to N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(o-tolyloxy)acetamide (Stellner, Saito, & Hakomori, 1973).

Kinetics and Mechanism of N-Substituted Amide Hydrolysis : The study on N-methylacetamide as a model to investigate the kinetics and mechanism of N-substituted amides in high-temperature water provides essential insights into the behavior of similar compounds under varying conditions (Duan, Dai, & Savage, 2010).

Chemoselective Synthesis

Chemoselective Acetylation of Amino Groups : Research has been conducted on the chemoselective monoacetylation of amino groups, which is crucial for understanding the synthetic processes involving compounds like N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(o-tolyloxy)acetamide. This study includes the use of various acyl donors and catalysts (Magadum & Yadav, 2018).

Silylation and Structural Properties of Derivatives : The interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes leading to the formation of silaheterocyclic compounds showcases the versatility in the chemical synthesis and modification of N-substituted acetamides (Lazareva et al., 2017).

Pyrolysis of N-acetylglucosamine : Studies on the pyrolysis of N-acetylglucosamine yielding various acetamidofurans and acetamidopyrones give insights into the thermal behavior and potential applications of similar compounds in biological or geochemical samples (Franich, Goodin, & Wilkins, 1984).

Advanced Applications

Coordination Complexes and Antioxidant Activity : The synthesis and characterization of coordination complexes constructed from pyrazole-acetamide derivatives, including their antioxidant activity, provide a basis for the potential biological and medicinal applications of similar N-substituted acetamides (Chkirate et al., 2019).

DFT-Calculated IR Spectrum : The use of density functional theory to calculate the IR spectrum of N-Methylacetamide components, aiding in the understanding of the formation of the amide infrared spectrum, is essential for organic, analytical chemistry, and chemical biology applications of similar compounds (Ji et al., 2020).

特性

IUPAC Name |

N-[(3-hydroxyoxolan-3-yl)methyl]-2-(2-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-11-4-2-3-5-12(11)19-8-13(16)15-9-14(17)6-7-18-10-14/h2-5,17H,6-10H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNJHLNLPJNRRLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NCC2(CCOC2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-benzyl-N-(4-bromo-3-methylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2355788.png)

![Ethyl 1-(2-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-1-oxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate](/img/structure/B2355790.png)

![5-{[(4-ethylcyclohexyl)oxy]methyl}-1-methyl-1H-pyrazol-3-amine](/img/structure/B2355793.png)

![3-[[1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2355795.png)

![2-imino-1-(4-methoxybenzyl)-3-tosyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2355798.png)

![tert-butyl N-[(3R,4S)-3,4-dihydroxycyclopentyl]carbamate](/img/structure/B2355803.png)

![N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2355805.png)